molecular formula C19H20Cl2N2 B11484350 1-(2,4-dichlorobenzyl)-2-pentyl-1H-benzimidazole

1-(2,4-dichlorobenzyl)-2-pentyl-1H-benzimidazole

Cat. No.: B11484350
M. Wt: 347.3 g/mol
InChI Key: QIZOJKOLXGGKJP-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodiazole core substituted with a 2,4-dichlorophenylmethyl group and a pentyl chain, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 2-pentyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction between 2,4-dichlorobenzyl chloride and 2-pentyl-1H-1,3-benzodiazole is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
  • 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol
  • Propiconazole

Comparison: 1-[(2,4-dichlorophenyl)methyl]-2-pentyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole core and a pentyl chain. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C19H20Cl2N2

Molecular Weight

347.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-pentylbenzimidazole

InChI

InChI=1S/C19H20Cl2N2/c1-2-3-4-9-19-22-17-7-5-6-8-18(17)23(19)13-14-10-11-15(20)12-16(14)21/h5-8,10-12H,2-4,9,13H2,1H3

InChI Key

QIZOJKOLXGGKJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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